Zardaverine
Overview
Description
Zardaverine is a pyridazinone derivative where pyridazin-3 (2H)-one is substituted at C-6 with a 4-(difluoromethoxy)-3-methoxyphenyl group . It is a dual-selective PDE3/4 phosphodiesterase inhibitor . Studies suggest that it may have useful anti-cancer properties .
Molecular Structure Analysis
Zardaverine has the molecular formula C12H10F2N2O3 . It is an organofluorine compound and a pyridazinone .
Physical And Chemical Properties Analysis
Zardaverine has a molar mass of 268.22 g/mol . It is a solid at room temperature . Unfortunately, specific information on its physical and chemical properties like odor, pH, melting point, boiling point, and flash point are not available .
Scientific Research Applications
Phosphodiesterase Inhibition and Bronchodilation
Zardaverine is known for its role as an inhibitor of phosphodiesterase isoenzymes III and IV. It has been studied for its potential therapeutic application in asthma due to these properties. The inhibition of these isoenzymes by zardaverine leads to bronchodilation and has been shown to exert significant effects in various studies. For instance, a study demonstrated the bronchodilatory properties of zardaverine when administered by inhalation to patients with asthma, highlighting its potential in treating reversible bronchial obstruction (Brunnée, Engelstätter, Steinijans, & Kunkel, 1992).
Anti-Inflammatory Effects
Zardaverine has been shown to possess anti-inflammatory effects. Research indicates that it can reduce neutrophil infiltration and inflammation in bronchial tissues. For example, a study observed that zardaverine significantly inhibited the neutrophil increase and TNFα release in an animal model, suggesting its effectiveness in reducing airway inflammation (KIPS, Joos, PELEMAN, & Pauwels, 1993).
Potential in Cancer Treatment
Recent research has explored the potential of zardaverine in cancer treatment. A study found that zardaverine exhibited potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo, independent of its phosphodiesterase inhibition. This suggests that zardaverine may have applications in targeted cancer therapies (Sun, Quan, Xie, Wang, Hu, & Lou, 2014).
Role in Cardiac Function
Zardaverine has been researched for its effects on cardiac function due to its positive inotropic action on heart muscle. It has been observed to increase the force of contraction in heart muscle in a concentration-dependent manner, suggesting its potential use in certain cardiac conditions (Galvan & Schudt, 1990).
Applications in Reproductive Biology
Zardaverine has also been studied in the field of reproductive biology. A study showed that zardaverine significantly enhanced the motility of thawed spermatozoa in boars without adverse effects, indicating its potential use in improving the efficacy of artificial insemination in animal breeding (Jeong, Sa, Chung, Baek, & Choi, 2018).
Safety And Hazards
Zardaverine may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .
Future Directions
Zardaverine may have potential as targeted therapies for some hepatocellular carcinoma (HCC), and the likely mechanism of action underlying its selective antitumor activity may be related to its regulation of Rb or Rb-associated signaling in cell cycles . The diversification of PDE inhibitors will continue to grow thanks to the molecules in preclinical development and the ongoing research involving drugs in clinical development .
properties
IUPAC Name |
3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMQDJPMQIHLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042559 | |
Record name | Zardaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zardaverine | |
CAS RN |
101975-10-4 | |
Record name | Zardaverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101975-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zardaverine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zardaverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zardaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZARDAVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ358GWH6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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